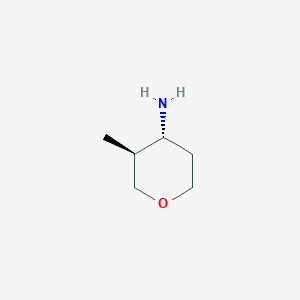

(3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine

Description

Significance of Heterocyclic Chiral Amines in Synthetic Chemistry

Heterocyclic chiral amines are a class of organic compounds that feature a ring structure containing at least one atom other than carbon, and an amine group attached to a stereocenter. These motifs are of profound importance in synthetic chemistry for several reasons. Firstly, the amine group provides a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups. Secondly, the inherent chirality of these molecules makes them invaluable as building blocks for the asymmetric synthesis of complex targets, including a significant portion of commercially available drugs. unito.itfrontiersin.org The controlled introduction of stereochemistry is often critical for achieving the desired therapeutic effect and minimizing off-target interactions. acs.org

The Tetrahydropyran (B127337) Scaffold as a Foundational Motif in Organic Synthesis

The tetrahydropyran ring, a six-membered heterocycle containing one oxygen atom, is a privileged scaffold in organic synthesis. whiterose.ac.uk This structural motif is prevalent in a vast number of biologically active natural products and synthetic compounds. nih.govnih.govresearchgate.net Its conformational preferences, dictated by the puckered chair-like structure, allow for the predictable spatial arrangement of substituents, which is crucial for molecular recognition and biological function. The development of methodologies for the stereoselective construction of substituted tetrahydropyran rings remains an active and important area of research in organic chemistry. nih.govnih.gov

Academic Research Context of (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine as a Stereodefined Building Block

This compound is a chiral molecule that combines the key features of a heterocyclic amine with the tetrahydropyran scaffold. Its structure is characterized by a tetrahydropyran ring with a methyl group at the 3-position and an amine group at the 4-position, with a specific trans stereochemical relationship between them. This precise stereodefinition makes it a valuable building block for the synthesis of more complex molecules where the spatial orientation of these substituents is critical.

While extensive academic literature detailing the specific synthesis and a wide array of applications for this compound is not abundant in publicly accessible research, its commercial availability suggests its utility as a specialized building block in proprietary drug discovery programs and other targeted synthetic endeavors. The principles of stereoselective synthesis of substituted tetrahydropyrans, however, provide a framework for understanding its potential preparation and use.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Stereochemistry | (3S,4R) |

| Functional Groups | Primary Amine, Tetrahydropyran |

| Chirality | Chiral |

The application of such a stereodefined building block allows synthetic chemists to introduce multiple stereocenters in a single step, significantly streamlining the synthesis of complex target molecules. The trans relationship between the methyl and amino groups on the tetrahydropyran ring provides a rigid conformational bias that can be exploited in the design of molecules with specific shapes and functionalities.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-methyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKNHIDEGYGPD-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthesis of 3s,4r 3 Methyl Tetrahydro Pyran 4 Ylamine

Strategies for Diastereoselective Control

The formation of the tetrahydropyran (B127337) (THP) ring with the desired relative stereochemistry at the C3 and C4 positions is a significant challenge. Several powerful strategies have been developed to achieve high diastereoselectivity.

Prins Cyclization Methodologies in Tetrahydropyran Formation

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a cornerstone for the construction of tetrahydropyran rings. beilstein-journals.org The stereochemical outcome of this reaction can be effectively controlled to favor specific diastereomers. The cyclization is believed to proceed through a chair-like transition state, and the substituents tend to occupy equatorial positions to minimize steric hindrance, thus dictating the relative stereochemistry of the final product. beilstein-journals.org

For instance, the reaction of a trans-homoallyl alcohol with an aldehyde, mediated by a Lewis acid like indium trichloride (B1173362), can exclusively yield 2,3,4-trisubstituted tetrahydropyrans with an "up-down-up" relative stereochemistry. nih.gov Conversely, the use of a cis-homoallyl alcohol predominantly affords the "up-up-up" diastereomer. nih.gov This demonstrates the profound influence of the substrate's geometry on the stereochemical course of the cyclization.

Furthermore, a silyl (B83357) enol ether Prins cyclization has been developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. This method is tolerant of various functional groups and can establish a quaternary center with good diastereoselectivity. nih.gov

Table 1: Diastereoselective Prins Cyclization Examples

| Homoallylic Alcohol Geometry | Aldehyde | Catalyst | Major Diastereomer | Reference |

|---|---|---|---|---|

| trans | Aromatic/Aliphatic | InCl₃ | (up-down-up) | nih.gov |

| cis | Aromatic/Aliphatic | InCl₃ | (up-up-up) | nih.gov |

| Hydroxy silyl enol ether | Various | Lewis Acid | cis-2,6-disubstituted | nih.gov |

Organocatalytic Annulation Approaches to Chiral Heterocycles

Organocatalysis has emerged as a powerful tool for the asymmetric construction of chiral carbo- and heterocycles. rsc.org Chiral amines, such as those derived from cinchona alkaloids, can catalyze annulation reactions to produce highly functionalized tetrahydropyrans with excellent diastereo- and enantioselectivity.

A notable example is the organocatalytic domino Michael-hemiacetalization reaction. This approach has been successfully employed in the asymmetric synthesis of functionalized dihydropyran and tetrahydropyran derivatives. acs.org For instance, a quinine-derived squaramide can efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to afford tetrahydropyridines with three contiguous stereogenic centers in high yields and excellent stereoselectivities. acs.orgnih.gov While this example focuses on a nitrogen-containing heterocycle, the underlying principles of organocatalytic cascade reactions are directly applicable to the synthesis of substituted tetrahydropyrans.

A diastereo- and enantioselective Michael/Henry/ketalization sequence, catalyzed by a bifunctional quinine-based squaramide, has been developed to generate densely functionalized tetrahydropyrans bearing five contiguous stereocenters with high diastereomeric ratios. nih.gov

Substrate-Controlled Stereochemical Induction in Pyran Ring Construction

In substrate-controlled synthesis, the stereochemistry of the final product is dictated by pre-existing stereocenters within the starting material. acs.org This approach relies on the directing effect of a functional group in the substrate to guide the incoming reagents to a specific face of the molecule. acs.org

For the construction of the pyran ring, a chiral homoallylic alcohol can be employed, where the existing stereocenter(s) influence the facial selectivity of the cyclization. The stereochemistry of the tetrahydropyran product has been shown to be directly correlated with the geometry of the starting homoallylic alcohol in indium trichloride mediated cyclizations. nih.gov This high level of stereochemical transfer is a hallmark of substrate-controlled reactions.

This strategy has been effectively used in the synthesis of complex natural products containing substituted tetrahydropyran rings. The pre-existing chirality in a segment of the molecule directs the formation of new stereocenters during the ring-forming step, ensuring the desired relative stereochemistry.

Enantioselective Synthesis Routes to the (3S,4R) Isomer

Achieving the specific (3S,4R) absolute stereochemistry of the target molecule requires enantioselective methodologies that can precisely control the formation of the two chiral centers.

Chiral Catalyst Applications for Asymmetric Transformations

The use of chiral catalysts is a powerful strategy for enantioselective synthesis. youtube.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. In the context of synthesizing (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine, a chiral catalyst could be employed in the key ring-forming step or in the introduction of the amine functionality.

For example, iridium-catalyzed asymmetric hydrogenation of allylic phthalimides has been shown to produce chiral 3,3-diarylpropyl amines with excellent enantioselectivities. nih.gov A similar strategy could be envisioned where a prochiral precursor to the tetrahydropyran ring undergoes an asymmetric transformation catalyzed by a chiral transition metal complex.

Organocatalysts, as mentioned previously, are also highly effective for enantioselective transformations. A simple chiral diamine catalyst has been successfully used in the asymmetric Michael reaction to produce 3,4-dihydropyran derivatives with excellent enantioselectivities. nih.gov L-proline has also been demonstrated to catalyze the multicomponent reaction for the synthesis of chiral 4H-pyrans. mdpi.com

Table 2: Chiral Catalysts in Asymmetric Synthesis of Heterocycles

| Catalyst Type | Reaction | Product | Enantioselectivity | Reference |

|---|---|---|---|---|

| Ir–(S,S)-UbaPHOX | Asymmetric Hydrogenation | Chiral 3,3-diarylpropyl amines | up to 99% ee | nih.gov |

| Chiral Diamine | Michael Reaction | 3,4-Dihydropyrans | up to 97% ee | nih.gov |

| L-Proline | Multicomponent Reaction | 4H-Pyrans | up to 70% ee | mdpi.com |

| Quinine-derived Squaramide | Michael/aza-Henry/cyclization | Tetrahydropyridines | Excellent | acs.orgnih.gov |

Enzymatic and Chemoenzymatic Approaches to Chiral Amine Precursors

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes, with their inherent chirality, can catalyze reactions with exceptional enantio- and regioselectivity. nih.gov

For the synthesis of the chiral amine precursor to this compound, transaminases are particularly relevant enzymes. They catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor with high stereoselectivity. nih.gov Protein engineering has significantly expanded the substrate scope of transaminases, enabling the synthesis of a wide variety of chiral amines. nih.gov

A chemoenzymatic approach combines the advantages of both chemical and enzymatic catalysis. For instance, a general chemo-enzymatic method has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. This process involves a one-pot ene reductase/imine reductase cascade to produce a chiral amine intermediate with excellent enantiomeric excess, which is then cyclized using a chemical catalyst. rsc.org A similar strategy could be adapted for the synthesis of the target tetrahydropyran-4-ylamine, where an enzyme is used to establish the stereochemistry of the amine precursor, followed by a chemical cyclization to form the tetrahydropyran ring.

Process Development and Scalability Considerations for Tetrahydropyran Synthesis

The successful transition of a synthetic route from the laboratory bench to industrial-scale production necessitates a thorough evaluation and optimization of numerous process parameters. Key considerations include the choice of synthetic strategy, catalyst selection and loading, solvent and reagent selection, reaction conditions, and downstream processing, including purification and product isolation. For chiral molecules such as this compound, achieving high stereoselectivity in a scalable and cost-effective manner is of paramount importance.

A case study in the scalable synthesis of a related compound, (R)-3-aminotetrahydropyran, highlights a biocatalytic approach utilizing a transaminase enzyme. researchgate.net This method offers a direct and highly enantioselective route from a prochiral ketone, circumventing the need for complex multi-step chemical syntheses that may involve hazardous reagents or expensive chiral auxiliaries. researchgate.net

Key Process Development and Scalability Factors:

Biocatalyst Selection and Optimization: The choice of the enzyme is critical. For the synthesis of (R)-3-aminotetrahydropyran, a transaminase was selected for its ability to catalyze the asymmetric amination of a ketone precursor. researchgate.net Process development would involve screening a library of transaminases to identify an enzyme with high activity and selectivity for the specific substrate. Further optimization through protein engineering can enhance enzyme stability, activity, and substrate tolerance under process conditions. nih.gov

Product Isolation and Purification: A scalable and efficient method for product isolation is crucial. For the kilogram-scale synthesis of (R)-3-aminotetrahydropyran, a direct precipitation of the product as a salt from the aqueous reaction mixture was developed. researchgate.net This approach avoids the use of large volumes of organic solvents for extraction and simplifies the isolation process, making it more environmentally friendly and cost-effective for large-scale production.

Process Analytical Technology (PAT): The implementation of in-process monitoring tools is essential for ensuring consistent product quality and process control on a large scale. Techniques such as ReactRaman can be used to monitor reaction progress in real-time, allowing for precise determination of the reaction endpoint and preventing the formation of impurities. researchgate.net

Illustrative Data from a Scalable Biocatalytic Aminotetrahydropyran Synthesis

The following tables provide representative data from the process development and kilogram-scale synthesis of (R)-3-aminotetrahydropyran, illustrating the type of information crucial for assessing the scalability of a synthetic process. researchgate.net

Table 1: Optimization of Reaction Parameters for Biocatalytic Transamination

| Parameter | Initial Condition | Optimized Condition | Impact on Process |

| Enzyme Loading | High | Minimized | Reduces cost of biocatalyst |

| Substrate Concentration | Low | Maximized | Increases process throughput |

| pH | Sub-optimal | Optimal for enzyme activity and stability | Enhances reaction rate and yield |

| Temperature | Room Temperature | Optimized for enzyme stability and kinetics | Improves reaction efficiency |

| Amine Donor Equivalents | Excess | Minimized | Reduces raw material cost and simplifies purification |

Table 2: Comparison of Laboratory vs. Kilogram-Scale Synthesis

| Parameter | Laboratory Scale (grams) | Kilogram Scale | Scalability Outcome |

| Batch Size | 10 g | 1.5 kg | Successful scale-up demonstrated |

| Isolated Yield | ~55% | 53% | Consistent yield upon scale-up |

| Enantiomeric Ratio | 95:5 | 96:4 | Maintained high stereoselectivity |

| Purification Method | Chromatography | Direct Salt Precipitation | More efficient and scalable method implemented |

| Cycle Time | 24 hours | 24 hours | Maintained process time |

The successful kilogram-scale synthesis of (R)-3-aminotetrahydropyran through a biocatalytic route underscores the potential for developing efficient and scalable processes for chiral aminotetrahydropyrans. researchgate.net While the specific conditions would need to be adapted and optimized for the synthesis of this compound, the underlying principles of process development, including the focus on robust and selective catalysis (chemical or biological), optimization of reaction parameters, and implementation of scalable purification strategies, would remain central to achieving a commercially viable manufacturing process.

Role As a Chiral Building Block in Complex Molecular Architectures

Construction of Chiral Polycyclic and Spirocyclic Systems

The stereochemically defined nature of (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine serves as an excellent foundation for the synthesis of chiral polycyclic and spirocyclic systems. These structural motifs are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional arrangements and potential for novel biological activities or material properties. The amine functionality can be utilized as a nucleophile or as a directing group in a variety of cyclization reactions. For instance, intramolecular reactions, such as Pictet-Spengler or Bischler-Napieralski type cyclizations, can be envisioned where the amine condenses with a suitably placed electrophile on a side chain, leading to the formation of fused or bridged polycyclic systems.

Furthermore, the tetrahydropyran (B127337) ring can act as a rigid template, directing the stereochemical outcome of reactions on appended side chains, ultimately leading to the diastereoselective formation of complex ring systems. The synthesis of spirocycles, where two rings share a single atom, can also be achieved by leveraging the amine functionality to initiate ring-closing reactions onto the tetrahydropyran core or a substituent attached to it.

Design and Preparation of Structurally Diverse Chemical Libraries Utilizing Tetrahydropyran Scaffolds

The development of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. The this compound scaffold provides an excellent starting point for the generation of such libraries. jwpharmlab.com Its inherent three-dimensionality, a desirable feature for exploring new areas of chemical space, sets it apart from the flat, aromatic structures that have traditionally dominated screening collections.

The primary amine of this compound is a versatile functional group that allows for the facile introduction of a wide range of substituents through amide bond formation, reductive amination, or urea (B33335) and thiourea (B124793) formation. This enables the creation of a large number of analogues from a single, stereochemically defined core. By employing a variety of carboxylic acids, aldehydes, ketones, isocyanates, and isothiocyanates, chemists can systematically explore the structure-activity relationships of a given biological target. The resulting library of compounds will possess a common tetrahydropyran core but will be decorated with a diverse set of functional groups, each probing different aspects of a binding pocket.

| Reagent Type | Reaction | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Amide |

| Aldehyde/Ketone | Reductive Amination | Secondary/Tertiary Amine |

| Isocyanate | Addition | Urea |

| Isothiocyanate | Addition | Thiourea |

| Sulfonyl Chloride | Sulfonylation | Sulfonamide |

Utilization in Scaffold-Based Chemistry for Three-Dimensional Complexity

The concept of scaffold-based chemistry focuses on the elaboration of a central core structure to generate molecules with diverse three-dimensional shapes. The rigid, non-planar structure of the tetrahydropyran ring in this compound makes it an ideal scaffold for this purpose. jwpharmlab.com Unlike conformationally flexible acyclic molecules, the substituents on the tetrahydropyran ring of this chiral amine are held in well-defined spatial orientations.

This pre-organization of substituents can have a profound impact on the biological activity of the resulting molecules. By decorating the scaffold with various pharmacophoric features, chemists can design molecules that present these features to a biological target in a precise and predictable manner. The methyl and amino groups on the tetrahydropyran ring provide two distinct points for diversification, allowing for the exploration of three-dimensional space in a controlled fashion. This approach is particularly valuable in the design of inhibitors for enzymes and protein-protein interactions, where the precise spatial arrangement of functional groups is critical for binding affinity and selectivity.

Precursor to Advanced Synthetic Intermediates with Defined Stereochemistry

Beyond its direct use in the synthesis of final target molecules, this compound can also serve as a precursor to more complex, advanced synthetic intermediates. The primary amine can be readily converted into a wide array of other functional groups, each with its own unique reactivity.

For example, the amine can be transformed into an azide, which can then participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. The amine can also be converted into a hydroxyl group via diazotization, opening up another avenue for functionalization. Furthermore, the amine can be protected and the tetrahydropyran ring can be further functionalized before deprotection and subsequent elaboration of the amine. This versatility allows for the strategic design of synthetic routes where the stereochemical information embedded in the starting material is preserved throughout a multi-step sequence, culminating in the formation of a complex and stereochemically pure product.

| Transformation | Reagent | Resulting Functional Group |

| Diazotization/Hydrolysis | NaNO₂, H₂O | Hydroxyl |

| Azide Formation | TfN₃ | Azide |

| Guanidinylation | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Guanidine |

| Boc Protection | (Boc)₂O | Boc-protected Amine |

Chemical Transformations and Derivatization of the Amine Functionality

Regioselective Functionalization of the Amino Group

The primary amino group in (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine is the most nucleophilic and reactive site, making it the principal target for a variety of chemical modifications. Regioselective functionalization of this group allows for the introduction of a wide array of substituents, enabling the modulation of physicochemical properties and biological activity.

Standard reactions targeting primary amines can be readily applied to this scaffold. These include, but are not limited to, acylation, sulfonylation, alkylation, and the formation of ureas and thioureas.

Acylation and Sulfonylation: The reaction of the amine with acyl chlorides, anhydrides, or activated carboxylic acids under basic conditions yields the corresponding amides. Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. These reactions are typically high-yielding and proceed under mild conditions.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride, is a common and efficient method for mono- or di-alkylation. Direct alkylation with alkyl halides can also be employed, though careful control of reaction conditions is necessary to avoid over-alkylation.

Urea (B33335) and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

While specific examples detailing the regioselective functionalization of this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established in organic synthesis. The table below provides a general overview of the expected products from these transformations.

| Reagent Class | Reaction Type | Expected Product |

| Acyl Halide/Anhydride | Acylation | N-Acyl derivative (Amide) |

| Sulfonyl Halide | Sulfonylation | N-Sulfonyl derivative (Sulfonamide) |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-Alkyl or N,N-Dialkyl derivative |

| Alkyl Halide | N-Alkylation | N-Alkyl or N,N-Dialkyl derivative |

| Isocyanate | Urea Formation | N-Substituted Urea |

| Isothiocyanate | Thiourea Formation | N-Substituted Thiourea |

Ring Modifications and Substituent Introductions on the Tetrahydropyran (B127337) Core

Beyond the derivatization of the amino group, modification of the tetrahydropyran ring itself offers another avenue for structural diversification. The introduction of substituents on the heterocyclic core can significantly influence the molecule's conformation and its interaction with biological targets. One powerful strategy for such modifications is the direct functionalization of C-H bonds.

Recent research has demonstrated the utility of palladium-catalyzed C-H activation for the stereoselective arylation of aminotetrahydropyran scaffolds. While not performed on this compound itself, a study on a closely related 3-aminotetrahydropyran showcases the potential of this methodology. The process involves a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation, followed by α-alkylation or arylation of the primary amine. nih.gov

The initial γ-C-H arylation is compatible with a range of aryl iodides bearing various substituents, affording the corresponding products in moderate to good yields. nih.gov The reaction demonstrates that even in the presence of a reactive amino group, selective functionalization of the tetrahydropyran ring can be achieved.

The following table summarizes the results of the Pd(II)-catalyzed γ-C-H arylation of a 3-aminotetrahydropyran with various aryl iodides, illustrating the scope of this transformation.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 2a | 75 |

| 2 | 1-Iodo-4-(trifluoromethyl)benzene | 2b | 68 |

| 3 | 4-Iodobenzonitrile | 2c | 65 |

| 4 | Methyl 4-iodobenzoate | 2d | 72 |

| 5 | 1-Fluoro-4-iodobenzene | 2e | 70 |

| 6 | 2-Iodopyridine | 2f | 67 |

| 7 | 2-Iodo-5-methylpyridine | 2g | 65 |

| 8 | 5-Iodo-2-methoxypyridine | 2h | 52 |

| 9 | 2-Iodo-5-(trifluoromethyl)pyridine | 2i | 61 |

Data sourced from a study on a related aminotetrahydropyran scaffold and is presented to illustrate the potential applicability to this compound. nih.gov

This methodology highlights a promising strategy for the diastereoselective introduction of aryl groups onto the tetrahydropyran core of molecules like this compound, leading to the generation of highly substituted and structurally diverse compounds. nih.gov

Multicomponent Reaction Approaches Incorporating the Amine

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it an ideal candidate for incorporation into isocyanide-based MCRs, such as the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The use of a chiral amine, such as this compound, can induce diastereoselectivity in the reaction, leading to the formation of stereochemically defined products. The reaction proceeds through the formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate.

The table below presents examples of the azido-Ugi reaction with various cyclic amines, showcasing the high yields and diastereoselectivity that can be achieved.

| Entry | Cyclic Amine | Aldehyde | Isocyanide | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | (R)-2-Methylpyrrolidine | Isobutyraldehyde | Benzyl isocyanide | 4a | 95 | 70 |

| 2 | (S)-2-(Methoxymethyl)pyrrolidine | Isobutyraldehyde | Benzyl isocyanide | 4b | 98 | 80 |

| 3 | (R)-Pipecolic acid methyl ester | Isobutyraldehyde | Benzyl isocyanide | 4i | 96 | >99 |

| 4 | (S)-Nipecotic acid methyl ester | Isobutyraldehyde | Benzyl isocyanide | 4j | 95 | 80 |

| 5 | (R)-Baikiain hydrochloride | Isobutyraldehyde | Benzyl isocyanide | 4k | 93 | 92 |

Data from a study on the azido-Ugi reaction with cyclic secondary amines, illustrating the potential for diastereoselective transformations. acs.orgnih.gov

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org Although the Passerini reaction does not directly involve an amine as a reactant, derivatives of this compound, such as those where the amine has been converted to an isocyanide, could potentially be utilized in this transformation.

The incorporation of this compound into multicomponent reactions represents a highly efficient strategy for the rapid generation of libraries of complex and diverse molecules with defined stereochemistry, which is of significant interest in the field of drug discovery.

Conformational Analysis and Theoretical Studies of 3s,4r 3 Methyl Tetrahydro Pyran 4 Ylamine

Computational Investigations of Conformation and Stability

The conformational landscape of (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine is primarily dictated by the chair conformations of the tetrahydropyran (B127337) ring, which are significantly lower in energy than boat or twist-boat forms. For a 3,4-disubstituted THP, the substituents can adopt either an axial (ax) or equatorial (eq) orientation. In the case of the (3S,4R) stereoisomer, which has a trans relationship between the methyl and amino groups, two principal chair conformations are possible: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for evaluating the relative stabilities of these conformers. DFT calculations can provide insights into the optimized geometries, relative energies, and the underlying electronic interactions that govern conformational preference.

Generally, for substituted cyclohexanes and related heterocycles, there is a strong preference for substituents to occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. Therefore, it is anticipated that the diequatorial conformer of this compound would be significantly more stable than the diaxial conformer. In the diaxial conformation, the axial methyl group and the axial amino group would experience significant steric repulsion with the axial hydrogens at the C2 and C5 positions, as well as with each other.

A hypothetical energy profile for the two chair conformations is presented in the table below, based on typical energy differences found in similar systems.

| Conformer | Substituent Orientations (C3-Me, C4-NH2) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| Chair 1 | Equatorial, Equatorial (e,e) | 0.00 | >99% |

| Chair 2 | Axial, Axial (a,a) | ~4-6 | <1% |

Note: The data in this table is illustrative and represents expected values based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Stereochemical Control and Prediction Mechanisms within the Ring System

The synthesis of a specific stereoisomer like this compound requires precise control over the formation of the two adjacent stereocenters. Various synthetic strategies have been developed for the stereocontrolled synthesis of polysubstituted tetrahydropyrans. These methods often rely on substrate-controlled or reagent-controlled approaches to dictate the stereochemical outcome.

For vicinally substituted THPs, methods such as intramolecular cyclizations of acyclic precursors are common. The stereochemistry of the substituents on the acyclic chain can direct the formation of the desired ring stereochemistry through a chair-like transition state. For instance, an intramolecular hetero-Michael addition or an oxa-Prins cyclization could be employed, where the existing stereocenters in the starting material guide the formation of the new stereocenters on the ring. organic-chemistry.org

Predictive models for these reactions are often based on the analysis of the transition state energies. Computational modeling can be used to evaluate the different possible transition state geometries and predict the major diastereomer that will be formed. These models take into account steric hindrance, electronic effects, and the conformational preferences of the transition state assembly. The ability to predict the outcome of such reactions is crucial for the efficient synthesis of complex molecules containing the tetrahydropyran motif. mdpi.com

Electronic Structure and Reactivity Modeling of Tetrahydropyran Amines

The electronic structure of this compound is influenced by the inductive and resonance effects of its substituents. The methyl group at the C3 position is a weak electron-donating group through induction. The amino group at the C4 position is also electron-donating and can act as both a hydrogen bond donor and acceptor.

Quantum mechanics calculations can be used to model the electronic properties of the molecule, such as the charge distribution, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov These calculations can help in understanding the reactivity of the molecule.

For instance, the nitrogen atom of the amino group is expected to be the most nucleophilic and basic site in the molecule due to the presence of its lone pair of electrons. The MEP would likely show a region of negative potential around the nitrogen atom, indicating its susceptibility to electrophilic attack.

The table below illustrates the kind of data that could be obtained from electronic structure calculations.

| Property | Predicted Value/Observation |

|---|---|

| HOMO Energy | Localized primarily on the nitrogen lone pair |

| LUMO Energy | Distributed over σ* orbitals of the ring |

| HOMO-LUMO Gap | Relatively large, indicative of a stable saturated compound |

| Mulliken Atomic Charges | Negative charge concentrated on N and O atoms |

Note: This table contains hypothetical data for illustrative purposes. Specific values would be derived from quantum chemical calculations.

Modeling the reactivity of this molecule would involve simulating its interaction with various reagents. For example, protonation would be predicted to occur at the amino group. The conformational stability of the resulting ammonium (B1175870) salt could also be analyzed, where intramolecular hydrogen bonding between the ammonium group and the ring oxygen might play a role in stabilizing certain conformations.

Advanced Analytical Techniques for Stereochemical and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Diastereomeric Purity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including the stereochemical relationship between different parts of a molecule. For (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine, ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and, crucially, the cis or trans relationship between substituents on the tetrahydropyran (B127337) ring.

The diastereomeric purity can be assessed by analyzing the ¹H NMR spectrum. Diastereomers are chemically distinct and will, in principle, exhibit different chemical shifts (δ) and coupling constants (J). The presence of a second set of signals, even at low intensity, can indicate the presence of a diastereomeric impurity.

Key diagnostic features in the ¹H NMR spectrum for determining the relative stereochemistry include:

Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons (e.g., H3 and H4) is highly dependent on the dihedral angle between them, as described by the Karplus equation. A large J-value (typically > 8-10 Hz) for the coupling between H3 and H4 would suggest a trans-diaxial relationship, characteristic of the (3S,4R) configuration where both the methyl and amine groups can occupy equatorial positions in the preferred chair conformation. Conversely, a smaller J-value would suggest a cis relationship.

Nuclear Overhauser Effect (NOE): 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons. For the (3S,4R) isomer, an NOE correlation would be expected between the axial proton at C4 and the axial proton at C2 on the same face of the ring.

Table 1: Representative ¹H NMR Data for a Substituted Tetrahydropyran Ring

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

| H2 (axial) | ~3.40 | ddd | J ≈ 11.5, 9.5, 4.5 | Axial |

| H2 (equat.) | ~4.00 | ddd | J ≈ 11.5, 4.0, 2.0 | Equatorial |

| H3 | ~1.80 | m | - | - |

| H4 | ~3.10 | ddd | J ≈ 10.0, 9.5, 4.0 | Axial |

| CH₃ | ~0.95 | d | J ≈ 7.0 | - |

| NH₂ | ~1.50 (broad) | s | - | - |

Note: This data is illustrative for a generic substituted aminotetrahydropyran and actual values for the target compound may vary.

Chiral Chromatography for Enantiomeric Excess Determination

While NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of this compound, a sample would be passed through a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column packed with a CSP. The choice of CSP is critical and often involves derivatives of cellulose, amylose, or cyclodextrins. nih.gov The amine functional group in the target molecule may require derivatization (e.g., acylation) to improve its chromatographic behavior and interaction with the CSP.

The output chromatogram would show two distinct peaks if a racemic mixture were present, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of the two peaks using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

A high e.e. value, approaching 100%, would confirm the stereochemical integrity of the synthesis.

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (after derivatization) or MS |

| Retention Time (R₁) | e.g., 8.5 min for (3S,4R)-isomer |

| Retention Time (R₂) | e.g., 10.2 min for (3R,4S)-isomer (enantiomer) |

X-ray Diffraction for Absolute Configuration Assignment

X-ray diffraction (XRD), also known as X-ray crystallography, is the most powerful method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous 3D map of the electron density within a single crystal of the compound. To apply this method, the amine compound is typically converted into a crystalline salt with a chiral acid (e.g., tartaric acid or mandelic acid) or an achiral acid containing a heavy atom.

The process involves:

Crystallization: Growing a high-quality single crystal of a suitable salt of this compound.

Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern data.

Structure Solution: Solving the phase problem and generating an electron density map to determine the atomic positions.

Absolute Configuration Determination: Using anomalous dispersion effects, particularly if a heavy atom is present, to definitively assign the R/S configuration at each stereocenter. nih.gov

The resulting crystallographic data not only confirms the absolute stereochemistry but also provides precise bond lengths, bond angles, and conformational information about the tetrahydropyran ring in the solid state.

Table 3: Representative Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.235 |

| b (Å) | 26.015 |

| c (Å) | 12.486 |

| β (°) | 93.24 |

| Volume (ų) | 2022.1 |

| Z (molecules/cell) | 4 |

| Flack Parameter | ~0.0(1) |

Note: Data is representative of a small organic molecule crystal structure. mdpi.com The Flack parameter is a key indicator for absolute structure determination; a value close to zero confirms the assigned configuration.

Mass Spectrometry for Structural Confirmation and Isomeric Differentiation

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. khanacademy.org It is essential for confirming the molecular weight of this compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, which allows for the calculation of the elemental formula. For C₆H₁₃NO, the expected exact mass is 115.0997. An HRMS measurement confirming this mass provides strong evidence for the compound's identity.

While standard MS techniques cannot distinguish between stereoisomers, tandem mass spectrometry (MS/MS) can sometimes be used to differentiate between diastereomers. The fragmentation patterns of diastereomers can differ due to the different spatial arrangement of atoms, which can influence the stability of fragment ions. By colliding the molecular ion with an inert gas and analyzing the resulting fragment ions, a characteristic "fingerprint" spectrum is obtained that can help confirm the structure.

Table 4: Expected Mass Spectrometry Data

| Analysis Type | Ion | Expected m/z | Information Provided |

| HRMS (ESI+) | [M+H]⁺ | 116.1070 | Confirms molecular formula (C₆H₁₄NO⁺) |

| Low Resolution MS | [M+H]⁺ | 116.1 | Confirms molecular weight |

| Tandem MS (MS/MS) | Fragment ions | e.g., 99, 71, 58 | Provides structural fingerprint for confirmation |

Note: The m/z values for fragment ions are hypothetical and would depend on the specific fragmentation pathways of the molecule.

Emerging Research Avenues and Future Directions for Tetrahydropyran Amines

Development of Novel Catalytic Asymmetric Syntheses of Related Compounds

The synthesis of enantiomerically pure tetrahydropyran (B127337) derivatives is a topic of considerable interest, as these structures are core components of numerous bioactive natural products. rsc.org Recent advancements in asymmetric organocatalysis have provided powerful tools for the construction of such chiral molecules. rsc.orgresearchgate.net

Organocatalytic approaches have emerged as a robust strategy for the asymmetric synthesis of functionalized tetrahydropyrans. rsc.org For instance, domino Michael-hemiacetalization reactions catalyzed by square amide-based organocatalysts have been developed to produce polyfunctionalized dihydro- and tetrahydropyran derivatives in good yields and with high diastereo- and enantioselectivities. nih.gov These reactions often proceed through a cascade sequence, enabling the construction of multiple stereocenters in a single pot. nih.gov For example, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been reported to afford highly functionalized tetrahydropyrans with five contiguous stereocenters. nih.gov The use of bifunctional quinine-based squaramide organocatalysts has been particularly effective in these transformations. nih.gov

Transition metal catalysis offers another powerful avenue for the asymmetric synthesis of related heterocyclic compounds. Iridium and rhodium-based catalysts, in particular, have shown significant promise in the enantioselective synthesis of functionalized tetrahydropyridines and other nitrogen-containing heterocycles, which can be considered structural analogs of tetrahydropyran amines. nih.govacs.orgemory.edursc.org For example, iridium-catalyzed asymmetric formal [5+1] annulation has been used to access a wide variety of chiral tetrahydropyridine (B1245486) derivatives. nih.gov Similarly, rhodium-catalyzed asymmetric syntheses have been employed for the construction of chiral allylic fluorides and tetrahydroquinolines. rsc.orgnih.govnih.gov These methodologies could potentially be adapted for the asymmetric synthesis of chiral tetrahydropyran amines.

The following table summarizes some of the key catalytic systems being explored for the synthesis of chiral tetrahydropyrans and related heterocycles:

| Catalyst Type | Reaction Type | Key Features |

|---|---|---|

| Organocatalysts (e.g., Squaramides) | Domino Michael-Hemiacetalization, Michael/Henry/Ketalization | High diastereo- and enantioselectivity, construction of multiple stereocenters. nih.govnih.gov |

| Iridium Catalysts | Asymmetric [5+1] Annulation | Access to chiral tetrahydropyridine derivatives. nih.gov |

| Rhodium Catalysts | Asymmetric Conjugate Addition, Allylic Fluorination | Synthesis of chiral tetrahydroquinolines and allylic fluorides. rsc.orgnih.govnih.gov |

Exploration in Niche Applications in Materials Science

While the primary focus of tetrahydropyran amine research has been in the pharmaceutical sector, the unique structural and chemical properties of the tetrahydropyran ring suggest potential for its use in materials science. Tetrahydropyran (THP) itself is recognized as a biodegradable and economically competitive solvent. rsc.org Its derivatives could, therefore, find applications as green solvents or building blocks for sustainable polymers.

The polarity and hydrogen bonding capabilities of the amine and hydroxyl functionalities that can be incorporated onto the tetrahydropyran scaffold could be exploited in the design of functional polymers. For instance, these groups could enhance polymer adhesion, dye affinity, or moisture absorption properties. The chirality of molecules like (3S,4R)-3-Methyl-tetrahydro-pyran-4-ylamine could also be leveraged to create chiral polymers with unique optical or recognition properties. Such materials could have applications in chiral chromatography, asymmetric catalysis, and sensor technology.

Furthermore, the tetrahydropyran ring can be used as a monomer in cationic polymerization reactions. google.com The use of tetrahydropyran as a solvent in these reactions has been shown to stabilize the cationic species, leading to the formation of high molecular weight polymers. google.com This suggests that functionalized tetrahydropyran amines could be incorporated into polymer chains to impart specific functionalities.

Bioinspired Chemical Synthesis Methodologies for Chiral Scaffolds

Nature provides a rich source of inspiration for the development of novel and efficient synthetic methodologies. Bioinspired synthesis, which mimics enzymatic processes, offers a green and highly selective alternative to traditional chemical methods. nih.gov The synthesis of chiral amines and related scaffolds is an area where biocatalysis has made significant strides. nih.gov

Enzymes such as transaminases, oxidases, and imine reductases are capable of producing chiral amines with high enantiomeric purity under mild reaction conditions. nih.govmdpi.com These biocatalytic methods often eliminate the need for protecting groups and harsh reagents, making them more environmentally friendly. nih.gov Recent advances in protein engineering, including directed evolution and computational redesign, have expanded the substrate scope and enhanced the catalytic efficiency of these enzymes. nih.gov

A notable bioinspired approach for the synthesis of chiral saturated oxygen heterocycles involves the use of cyclases. acs.org For example, an intramolecular oxa-Michael addition (IMOMA)-catalyzing cyclase has been integrated into multi-enzyme cascades to produce various tetrahydropyran and tetrahydrofuran (B95107) derivatives with control over up to four stereocenters. acs.org This one-pot reaction combines the cyclase with alcohol dehydrogenases and thioester-derivatizing enzymes, demonstrating the potential for complex molecule synthesis from simple precursors. acs.org

The following table highlights some of the key enzymes and their applications in the synthesis of chiral amines and related heterocycles:

| Enzyme Class | Reaction Type | Application |

|---|---|---|

| Transaminases | Asymmetric amination of ketones | Synthesis of primary chiral amines. nih.gov |

| Imine Reductases (IREDs) | Reduction of imines | Synthesis of substituted amines. mdpi.com |

| Cyclases (IMOMA-catalyzing) | Intramolecular oxa-Michael addition | Synthesis of chiral tetrahydropyrans. acs.org |

Advanced Mechanistic Studies of Reactions Involving the Tetrahydropyran Amine Moiety

A deeper understanding of the reaction mechanisms involving the tetrahydropyran amine moiety is crucial for the rational design of new synthetic methods and for predicting the reactivity of these compounds. Advanced computational and experimental techniques are being employed to elucidate the intricate details of these reactions.

One area of focus is the study of ring-opening reactions of the tetrahydropyran ring. Computational studies, such as ab initio calculations and density functional theory (DFT), have been used to investigate the energetics and transition states of these processes. nih.govacs.orgacs.org These studies have provided insights into the factors that influence the stability of the tetrahydropyran ring and the mechanisms by which it can be cleaved. For example, theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs have shed light on the role of forward and back-donation in the reaction mechanism. nih.gov

Experimental studies, such as those investigating the pyrolysis and combustion of tetrahydropyran, have also provided valuable mechanistic information. researchgate.net These studies have identified the key intermediates and reaction pathways involved in the degradation of the tetrahydropyran ring at high temperatures. researchgate.net

The reactivity of the amine group in tetrahydropyran amines is another area of active investigation. Mechanistic studies on the oxidation of tetrahydropyridines, which are structurally related to tetrahydropyran amines, have suggested the involvement of radical intermediates and single electron transfer pathways. researchgate.net Understanding these mechanisms is important for developing selective functionalization reactions of the amine group. The formation of tetrahydropyridines has also been studied, with proposed mechanisms involving a sequence of Michael addition, Mannich reaction, and intramolecular cyclization. nih.gov

Q & A

Q. What computational strategies are suitable for modeling the conformational dynamics of this compound?

- Methodological Answer : Use AMBER or CHARMM force fields parameterized for heterocycles. Incorporate crystallographic data () to refine torsional angles and hydrogen-bonding interactions. Molecular dynamics simulations (200 ns trajectories) at 300 K can predict dominant conformers in solution, validated by variable-temperature NMR .

Q. How can researchers mitigate side reactions during alkylation of this compound?

- Methodological Answer : Employ bulky bases (e.g., LDA) at low temperatures (-78°C) to suppress elimination. demonstrates the use of triethylamine in dichloromethane to control reactivity. Monitor intermediates via LC-MS and quench reactions at 80% conversion to minimize byproducts .

Q. What analytical approaches differentiate this compound from its diastereomers in complex mixtures?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IB) with a hexane/isopropanol mobile phase resolves enantiomers. Compare retention times with synthesized standards. For trace analysis, tandem MS/MS with collision-induced dissociation (CID) identifies stereospecific fragmentation patterns .

Data Contradiction & Optimization Questions

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Perform solubility studies under controlled humidity (e.g., glovebox) to exclude hygroscopic effects. Use Hansen solubility parameters (HSPs) to correlate with solvent polarity. ’s SDS data for analogous pyran derivatives suggests ethanol/water mixtures (1:1 v/v) as optimal for recrystallization .

Q. What strategies optimize enantioselective synthesis of this compound when using racemic starting materials?

- Methodological Answer : Employ kinetic resolution with chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic desymmetrization. ’s patent methodology can be adapted by introducing asymmetric hydrogenation steps. Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis .

Q. How do steric effects from the methyl group in this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : Comparative studies with ’s tetrahydropyran-4-yloxy derivatives show that methyl groups increase steric hindrance, reducing SN2 reactivity. Use DFT calculations (e.g., Gaussian 16) to map transition states and quantify activation barriers. Experimental kinetics (e.g., pseudo-first-order conditions) validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.